4,5-Dibromo-2-methoxyphenol
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Overview
Description
4,5-Dibromo-2-methoxyphenol is an organic compound with the molecular formula C7H6Br2O2 It is a brominated derivative of phenol, characterized by the presence of two bromine atoms and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-methoxyphenol typically involves a multi-step process. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of de-brominated phenols.
Scientific Research Applications
4,5-Dibromo-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-methoxyphenol involves its interaction with various molecular targets. The bromine atoms and the methoxy group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
4-Bromo-2-methoxyphenol: Similar structure but with only one bromine atom.
5-Bromo-2-methoxyphenol: Similar structure but with the bromine atom at a different position.
2,4-Dibromo-6-methoxyphenol: Similar structure but with different bromine and methoxy group positions.
Uniqueness: 4,5-Dibromo-2-methoxyphenol is unique due to the specific positioning of its bromine atoms and methoxy group, which confer distinct chemical and biological properties. This unique structure can lead to different reactivity and interactions compared to its similar compounds .
Properties
IUPAC Name |
4,5-dibromo-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYDZGGLIIMSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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